molecular formula C12H12Br2O6 B2546977 Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate CAS No. 91395-60-7

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate

Cat. No.: B2546977
CAS No.: 91395-60-7
M. Wt: 412.03
InChI Key: JWOWDVSWHPCMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C12H12Br2O6 and a molecular weight of 412.03 g/mol . It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two acetate groups through ether linkages. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves the bromination of a phenylene derivative followed by esterification. One common method includes the reaction of 2,5-dibromo-1,4-dihydroxybenzene with dimethyl oxalate under acidic conditions to form the desired diacetate compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under specific conditions to form different derivatives.

    Ester Hydrolysis: The acetate groups can be hydrolyzed to form the corresponding diol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylene derivatives, oxidized or reduced phenylene compounds, and diols from ester hydrolysis .

Scientific Research Applications

Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and acetate groups facilitate binding to enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific combination of bromine atoms and acetate groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWDVSWHPCMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.